Cas no 19969-71-2 ((2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol)

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol is a versatile furan-derived intermediate with applications in organic synthesis and pharmaceutical research. Its key advantages include a reactive dihydrofuran core, which facilitates further functionalization, and the presence of both methoxy and hydroxymethyl groups, enabling selective modifications. The compound’s stability under controlled conditions makes it suitable for multi-step synthetic routes. It is particularly valuable in the preparation of heterocyclic compounds and as a precursor for fine chemicals. The balanced reactivity of its functional groups allows for tailored derivatization, supporting its use in medicinal chemistry and material science. Proper handling under inert conditions is recommended to preserve its integrity.
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol structure
19969-71-2 structure
Product name:(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol
CAS No:19969-71-2
MF:C7H12O4
MW:160.167782783508
MDL:MFCD00082195
CID:123865
PubChem ID:24865520

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol
    • (2,5-dimethoxy-2H-furan-5-yl)methanol
    • 2,5-Dihydro-2,5-dimethoxyfurfuryl alcohol
    • 2-Furanmethanol,2,5-dihydro-2,5-dimethoxy-
    • (2,5-dihydro-2,5-dimethoxyfuran-2-yl)methanol
    • 2,5-dihydro-2,5-dimethoxy-2-furanylmethanol
    • 2,5-dimethoxy-2,5-dihydrofurfuryl alcohol
    • 2,5-dimethoxy-2-hydroxymethyl-2,5-dihydrofuran
    • 2-hydroxymethyl-2,5-dimethoxy-2,5-dihydrofuran
    • 2-hydroxymethyl-2,5-dimethoxy-3,4-dihydrofuran
    • (2,5-dimethoxy2,5-dihydro-2-furyl)methanol
    • VS-12647
    • DTXSID50515098
    • 2,5-Dihydro-2,5-dimethoxyfurfuryl alcohol, 97%
    • 19969-71-2
    • SB61240
    • J-012905
    • AKOS015912721
    • CS-0320730
    • 2 5-DIHYDRO-2 5-DIMETHOXYFURFURYL ALCOH&
    • SCHEMBL6992680
    • STL426032
    • BBL034718
    • MDL: MFCD00082195
    • Inchi: InChI=1S/C7H12O4/c1-9-6-3-4-7(5-8,10-2)11-6/h3-4,6,8H,5H2,1-2H3
    • InChI Key: ZYTSUANFIPZBDM-UHFFFAOYSA-N
    • SMILES: COC1(CO)C=CC(OC)O1

Computed Properties

  • Exact Mass: 160.07400
  • Monoisotopic Mass: 160.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 47.9Ų
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Light yellow transparent liquid
  • Density: 1.164 g/mL at 25 °C(lit.)
  • Boiling Point: 114 °C/14 mmHg(lit.)
  • Flash Point: Fahrenheit: 50 ° f
    Celsius: 10 ° c
  • Refractive Index: n20/D 1.4590(lit.)
  • PSA: 47.92000
  • LogP: -0.11970
  • Solubility: Not determined

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol Security Information

  • Symbol: GHS02
  • Signal Word:Danger
  • Hazard Statement: H225
  • Warning Statement: P210
  • Hazardous Material transportation number:UN 1987 3/PG 2
  • WGK Germany:3
  • Hazard Category Code: 11
  • Safety Instruction: S16
  • Hazardous Material Identification: F
  • Hazard Level:3.2
  • HazardClass:3.2
  • Safety Term:3.2
  • Packing Group:III
  • Packing Group:III
  • Risk Phrases:R11
  • PackingGroup:III

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol Customs Data

  • HS CODE:2932190090
  • Customs Data:

    China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB416290-5 g
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol
19969-71-2
5g
€417.40 2022-03-24
TRC
D134190-1000mg
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol
19969-71-2
1g
$1183.00 2023-05-18
Chemenu
CM195957-25g
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol
19969-71-2 95%
25g
$445 2021-08-05
TRC
D134190-2000mg
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol
19969-71-2
2g
595.00 2021-08-14
TRC
D134190-1g
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol
19969-71-2
1g
$ 800.00 2023-09-08
abcr
AB416290-1 g
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol
19969-71-2
1g
€188.00 2022-03-24
SHENG KE LU SI SHENG WU JI SHU
sc-225740-5g
2,5-Dihydro-2,5-dimethoxyfurfuryl alcohol,
19969-71-2
5g
¥1151.00 2023-09-05
Ambeed
A221404-5g
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol
19969-71-2 95+%
5g
$145.0 2024-04-22
Key Organics Ltd
VS-12647-0.5g
(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methanol
19969-71-2 >90%
0.5g
£419.00 2025-02-08
SHENG KE LU SI SHENG WU JI SHU
sc-225740-5 g
2,5-Dihydro-2,5-dimethoxyfurfuryl alcohol,
19969-71-2
5g
¥1,151.00 2023-07-11

Additional information on (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol

Introduction to (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol (CAS No. 19969-71-2)

Compound (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol, identified by its CAS number 19969-71-2, is a significant molecule in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of furan derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of dimethoxy and dihydrofuran moieties, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

The (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol structure is characterized by a furan ring substituted with two methoxy groups at the 2- and 5-positions, along with a hydroxymethyl group at the 2-position. This configuration imparts a certain level of flexibility and reactivity to the molecule, which can be exploited in various chemical transformations. The compound's solubility profile and stability under different conditions are also important factors to consider when integrating it into synthetic pathways or biological assays.

In recent years, there has been a growing interest in furan derivatives due to their role as key intermediates in the synthesis of bioactive compounds. The dimethoxy substituents enhance the electron density on the furan ring, making it more susceptible to nucleophilic additions and other reactions that are pivotal in constructing complex molecular architectures. This property has made (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol a popular choice for researchers working on the development of novel pharmaceuticals.

One of the most compelling aspects of this compound is its potential application in medicinal chemistry. The structural motif of furan derivatives has been extensively studied for its pharmacological properties. For instance, certain furan-based compounds have shown promise as antimicrobial agents, anti-inflammatory drugs, and even in the treatment of neurological disorders. The presence of hydroxymethyl and methoxy groups in (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol suggests that it could serve as a precursor for synthesizing molecules with similar therapeutic effects.

The synthesis of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include the reduction of corresponding ketones or aldehydes derived from furan precursors. The use of catalysts such as palladium or platinum complexes can facilitate these transformations under mild conditions. Additionally, protecting group strategies may be employed to prevent unwanted side reactions during the synthesis process.

The chemical reactivity of this compound also makes it a useful tool for studying reaction mechanisms and developing new synthetic methodologies. Researchers have explored various functionalization strategies on the furan ring to introduce additional substituents or alter its electronic properties. These modifications can lead to novel derivatives with enhanced biological activity or improved pharmacokinetic profiles.

In terms of biological activity, preliminary studies on derivatives of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol have shown intriguing results. For example, certain analogs have demonstrated inhibitory effects on specific enzymes or receptors involved in disease pathways. While more extensive research is needed to fully elucidate its potential therapeutic applications, these findings highlight the importance of this compound as a scaffold for drug discovery.

The role of computational chemistry and molecular modeling has also been instrumental in understanding the behavior of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol. These techniques allow researchers to predict how the molecule interacts with biological targets at an atomic level. This information can guide the design of more effective derivatives by identifying key structural features that influence binding affinity and selectivity.

The industrial significance of this compound cannot be overstated. As demand for specialized organic intermediates grows, so does the need for efficient synthetic routes that are scalable and cost-effective. The development of green chemistry principles has further driven innovation in this area by promoting sustainable practices that minimize waste and energy consumption.

In conclusion, (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol (CAS No. 19969-71-2) is a versatile and intriguing molecule with broad applications in pharmaceutical research and organic synthesis. Its unique structural features make it a valuable building block for developing novel bioactive compounds. As our understanding of its chemical properties continues to expand through both experimental and computational studies,

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